2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789668
InChI: InChI=1S/C22H21N3O5/c1-4-11-23-17(26)12-24-20-14-9-10-16(29-2)19(30-3)18(14)22(28)25(20)15-8-6-5-7-13(15)21(24)27/h4-10,20H,1,11-12H2,2-3H3,(H,23,26)
SMILES:
Molecular Formula: C22H21N3O5
Molecular Weight: 407.4 g/mol

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide

CAS No.:

Cat. No.: VC14789668

Molecular Formula: C22H21N3O5

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide -

Specification

Molecular Formula C22H21N3O5
Molecular Weight 407.4 g/mol
IUPAC Name 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-prop-2-enylacetamide
Standard InChI InChI=1S/C22H21N3O5/c1-4-11-23-17(26)12-24-20-14-9-10-16(29-2)19(30-3)18(14)22(28)25(20)15-8-6-5-7-13(15)21(24)27/h4-10,20H,1,11-12H2,2-3H3,(H,23,26)
Standard InChI Key PYFGXPZXONCDPE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC=C)OC

Introduction

Synthesis Methods

The synthesis of isoindoloquinazoline derivatives generally involves multi-step organic reactions. While specific synthesis details for 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide are not available, similar compounds are synthesized through reactions involving the formation of the isoindoloquinazoline core followed by the introduction of the acetamide moiety.

Research Findings and Data

Given the lack of specific data on this compound, we can look at related compounds for insights into potential biological activities and synthesis strategies. For instance, compounds with similar structures have shown promise in medicinal chemistry due to their complex functional groups.

Table: Comparison of Isoindoloquinazoline Derivatives

Compound NameKey FeaturesBiological Activity
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamideIsoindoloquinazoline core with acetamide moietyPotential therapeutic applications
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamideThiazole moietyPotential dual-targeting capability
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamideBenzimidazole functionalityEnhanced selectivity and potency

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator